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Compound of Interest

Compound Name: 6-Chloro-2-methoxynicotinonitrile

Cat. No.: B1591114

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-
methoxynicotinonitrile

Executive Summary

6-Chloro-2-methoxynicotinonitrile is a substituted pyridine derivative that serves as a highly
versatile and valuable building block in modern medicinal chemistry and drug discovery. Its
unique arrangement of a reactive chloro group, an electron-donating methoxy group, and an
electron-withdrawing nitrile group on a heteroaromatic scaffold provides a rich platform for
synthetic diversification. The chloro atom at the 6-position is particularly activated towards
nucleophilic aromatic substitution, making it a key handle for introducing molecular complexity.
[1] This guide offers a comprehensive analysis of the core physicochemical properties,
spectroscopic profile, reactivity, and analytical characterization of 6-Chloro-2-
methoxynicotinonitrile, designed for researchers, chemists, and drug development
professionals.

Introduction
Overview of 6-Chloro-2-methoxynicotinonitrile

6-Chloro-2-methoxynicotinonitrile is a niche yet crucial chemical intermediate. Its structure is
predicated on a pyridine ring, a foundational scaffold in many pharmaceuticals due to its ability
to engage in hydrogen bonding and its metabolic stability. The strategic placement of three

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1591114?utm_src=pdf-interest
https://www.benchchem.com/product/b1591114?utm_src=pdf-body
https://www.benchchem.com/product/b1591114?utm_src=pdf-body
https://www.benchchem.com/product/b1591114?utm_src=pdf-body
http://www.thermofishersci.in/lit/ACROS%20ACTIVE%20CHLORO%20HETEROCYCLES.pdf
https://www.benchchem.com/product/b1591114?utm_src=pdf-body
https://www.benchchem.com/product/b1591114?utm_src=pdf-body
https://www.benchchem.com/product/b1591114?utm_src=pdf-body
https://www.benchchem.com/product/b1591114?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

distinct functional groups—chloro, methoxy, and cyano—imparts a specific electronic and steric
profile, enabling its use in the synthesis of targeted and complex molecular architectures.

Significance in Medicinal Chemistry and Drug Discovery

The utility of halogenated heterocycles in drug design is well-established.[2] The chlorine atom
in 6-Chloro-2-methoxynicotinonitrile can participate in halogen bonding, a non-covalent
interaction that can enhance binding affinity to biological targets.[3] Furthermore, its activation
towards nucleophilic substitution allows for the straightforward introduction of various amine,
alcohol, or thiol-containing fragments, which is a cornerstone of library synthesis and lead
optimization.[1]

The methoxy group, a common substituent in drug molecules, can improve metabolic stability
and modulate lipophilicity, thereby enhancing pharmacokinetic properties.[4] The nitrile group is
a versatile functional group that can act as a hydrogen bond acceptor or be hydrolyzed to a
carboxylic acid or reduced to an amine, offering further avenues for derivatization. This
combination of features makes 6-Chloro-2-methoxynicotinonitrile a sought-after precursor
for developing novel therapeutics, particularly in areas like kinase inhibition for oncology.[3][5]

Molecular Structure and Identification

The unambiguous identification of 6-Chloro-2-methoxynicotinonitrile is critical for its
application in regulated research environments. The following table summarizes its key
identifiers.
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Identifier Value Source
6-chloro-2-methoxypyridine-3-

IUPAC Name . [6]
carbonitrile

Molecular Formula C7HsCIN20 [61[7]

Molecular Weight 168.58 g/mol [7]

Monoisotopic Mass

168.00903 Da

[6]

BXDPLINBPHQTHU-

InChlKey [6]
UHFFFAOYSA-N

SMILES COC1=C(C=CC(=N1)CI)C#N [6]
Not explicitly available in

CAS Number

search results

Chemical Structure:

Caption: 2D Structure of 6-Chloro-2-methoxynicotinonitrile.

Core Physicochemical Properties

Quantitative physicochemical data informs formulation, reaction setup, and pharmacokinetic

modeling. While experimental data for this specific molecule is sparse in public literature,

reliable predictions and inferences from its structure provide valuable guidance.
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Property Value | Expected Behavior = Rationale /| Source

) White to off-white crystalline Based on analogous
Physical State ) . -
solid substituted pyridines.[8]

_ Aromatic, polar structure
) ) Data not available. Expected ) )
Melting Point suggests a relatively high
to be >100 °C. ] )
melting point.

Expected to be high, likely with

Boiling Point Data not available. B
decomposition.
Suggests moderate
XlogP (Predicted) 1.8 lipophilicity, balancing aqueous

and lipid solubility.[6]

Soluble in common organic
solvents (DMSO, DMF,
Solubility CH2Cl2, CHCIs, Ethyl Acetate,

Methanol). Poorly soluble in

The combination of a polar
pyridine core and non-polar
substituents supports this

profile.
water.

Spectroscopic Profile and Analytical
Characterization

Spectroscopic analysis is essential for structure verification and purity assessment. The
following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.
e Predicted *H NMR Spectrum (500 MHz, CDCls):

o &~ 4.0-4.1 ppm (singlet, 3H): This signal corresponds to the methoxy (-OCHs) protons.
Their chemical shift is influenced by the deshielding effect of the attached oxygen atom.[9]

o &~ 7.0-7.2 ppm (doublet, 1H): This signal is attributed to the proton at the C5 position. It
will appear as a doublet due to coupling with the proton at C4.
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o &~ 7.8-8.0 ppm (doublet, 1H): This signal corresponds to the proton at the C4 position,
appearing as a doublet due to coupling with the C5 proton. Its downfield shift is due to the
anisotropic effect of the adjacent nitrile group.

e Predicted 13C NMR Spectrum (125 MHz, CDCIs):
o O ~ 55 ppm: Methoxy carbon (-OCHs).
o & ~ 115 ppm: Nitrile carbon (-C=N).

o & ~ 110-150 ppm: Aromatic carbons of the pyridine ring. The carbon bearing the nitrile
group (C3) will be significantly shielded, while carbons attached to electronegative atoms
(C2, C6) will be deshielded.

o Sample Preparation: Accurately weigh 5-10 mg of 6-Chloro-2-methoxynicotinonitrile into a
clean, dry NMR tube.

o Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCls
or DMSO-ds) containing a known amount of tetramethylsilane (TMS) as an internal standard

(0 ppm).

o Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.
A clear, homogeneous solution is required to ensure high-quality spectra.

e Instrument Setup: Insert the sample into the NMR spectrometer.

e Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the
magnetic field. Perform automated or manual shimming to optimize the magnetic field
homogeneity, which is crucial for achieving sharp, well-resolved peaks.

e Acquisition: Acquire the *H spectrum, followed by the 13C spectrum and any desired 2D
experiments (e.g., COSY, HSQC).

e Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction to obtain the final spectrum.

Caption: Standard workflow for NMR analysis.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

o Expected Absorption Bands:

o ~2230-2250 cm~* (strong, sharp): C=N (nitrile) stretching vibration. This is a highly
characteristic peak.[10]

o ~3100-3000 cm~1* (weak to medium): Aromatic C-H stretching.

o ~1600-1450 cm~* (medium to strong): Aromatic C=C and C=N ring stretching vibrations.
o ~1250 cm~1 (strong): Asymmetric C-O-C (aryl ether) stretching.[11]

o ~800-700 cm~! (medium): C-ClI stretching vibration.

e Preparation: Gently grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade
potassium bromide (KBr) in an agate mortar and pestle. The goal is a fine, homogeneous
powder.

o Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to
form a thin, transparent or translucent pellet.

e Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the
spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within conjugated
systems.

o Expected Absorption: The substituted pyridine ring constitutes a conjugated chromophore.
The molecule is expected to exhibit strong absorption in the UV region due to - 1t*
electronic transitions. The presence of the electron-donating -OCHs group and electron-
withdrawing -CN and -CI groups will likely cause a bathochromic (red) shift of the absorption
maximum (Amax) compared to unsubstituted pyridine, pushing it towards 250-300 nm.[12]
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The compound is expected to be colorless as its absorption does not extend into the visible
region.[13]

» Solution Preparation: Prepare a dilute solution of the compound (~10-5 M) in a UV-
transparent solvent (e.g., methanol or acetonitrile).

» Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer
(baseline correction).

o Measurement: Replace the blank cuvette with a matched cuvette containing the sample
solution and scan across the desired wavelength range (e.g., 200-400 nm).

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of a molecule. High-
resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision.

o Expected m/z Values (HRMS):

Adduct Formula Predicted m/z
[M+H]+ [C7HeCIN20]* 169.0163
[M+Na]* [C7H5CIN2NaO]* 190.9982
[M+K]* [C7HsCIKN20]* 206.9722

Data predicted by PubChem.[6]

Liquid Chromatography (LC) Mass Spectrometry (MS)

P . - Mass Spectrum
(Sample InjectlorD—V(CliS Separation Columr)—>@lectrospray Tonization (EST) Mass Analyzer (e.g., TOFHDetector (Purity & MW)

Click to download full resolution via product page

Caption: Typical LC-MS workflow for purity and MW analysis.
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Chemical Reactivity and Synthetic Utility
Key Reactivity Hotspots

The primary site of reactivity is the carbon atom bearing the chlorine. The chlorine at the 6-
position (para to the ring nitrogen) is highly activated towards Nucleophilic Aromatic
Substitution (SNAr).[1] This is due to the ability of the electron-withdrawing pyridine nitrogen to
stabilize the negative charge of the intermediate Meisenheimer complex. This allows the
chlorine to be readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides,
thiolates), making it an excellent precursor for generating diverse compound libraries.

Proposed Synthetic Pathway

A plausible synthesis of 6-Chloro-2-methoxynicotinonitrile can be envisioned starting from
the commercially available 2,6-dichloronicotinonitrile.

Caption: Proposed synthesis via selective nucleophilic substitution.

Causality of Experimental Choice: The reaction involves the selective substitution of one
chlorine atom. The chlorine at the 2-position is generally more activated towards nucleophilic
attack than the one at the 6-position in such systems. By using a controlled amount of sodium
methoxide (1 equivalent) at ambient or slightly elevated temperatures, it is possible to achieve
regioselective substitution to favor the formation of the desired 2-methoxy product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-Chloro-2-methoxynicotinonitrile was not
found, data from structurally related compounds like 6-Chloro-2-methylnicotinonitrile suggest
the following precautions.[14]

o Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled.
Causes skin and serious eye irritation.[14]

o Precautionary Measures:

o Handle only in a well-ventilated area, preferably in a chemical fume hood.
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[e]

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant
gloves, safety goggles, and a lab coat.[15]

[e]

Avoid breathing dust, fumes, or vapors.

o

Wash hands thoroughly after handling.

[¢]

Store in a tightly closed container in a cool, dry place.

Disclaimer: This information is for guidance only. Always consult the specific, supplier-provided
Safety Data Sheet (SDS) before handling this chemical.

Conclusion

6-Chloro-2-methoxynicotinonitrile is a chemical intermediate of significant strategic
importance. Its well-defined physicochemical and spectroscopic properties, combined with its
predictable and versatile reactivity, make it an invaluable tool for medicinal chemists. The
activated chlorine atom provides a reliable anchor point for synthetic elaboration, enabling the
efficient construction of complex molecules with potential therapeutic applications. A thorough
understanding of its properties, as outlined in this guide, is fundamental to leveraging its full
potential in the research and development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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